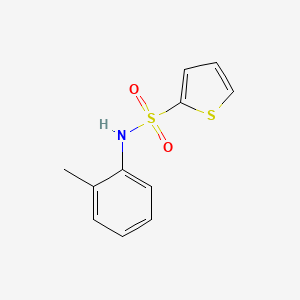

N-(2-methylphenyl)thiophene-2-sulfonamide

Description

Significance of Sulfonamide Derivatives in Medicinal Chemistry and Materials Science

The sulfonamide functional group (-SO₂NH₂) is a cornerstone in the development of therapeutic agents and advanced materials. Its prevalence is a testament to its versatile chemical properties and its ability to interact with biological targets.

The journey of sulfonamides began in the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent. This groundbreaking discovery, which earned Gerhard Domagk the Nobel Prize in Medicine in 1939, ushered in the era of chemotherapy and saved countless lives. researchgate.netontosight.aimdpi.com Early research quickly established that the active component of Prontosil was sulfanilamide, a simpler sulfonamide derivative. This realization sparked extensive research into synthesizing and testing a vast array of sulfonamide derivatives, leading to the development of more effective and safer drugs.

The sulfonamide scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govmdpi.com This is due to the sulfonamide group's ability to act as a versatile pharmacophore, a molecular feature responsible for a drug's pharmacological activity. mdpi.com Sulfonamides are known to exhibit a wide range of biological activities, including:

Antimicrobial: The classic application of sulfonamides is in combating bacterial infections by inhibiting dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. ontosight.ainih.gov

Anticancer: Certain sulfonamides have shown efficacy as anticancer agents by targeting various pathways involved in tumor growth and proliferation. nih.govnih.gov

Anti-inflammatory: Some sulfonamide derivatives act as anti-inflammatory agents. nih.govnih.gov

Antiviral: The sulfonamide moiety is present in some antiviral drugs. nih.govnih.gov

Diuretic: Thiazide diuretics, a class of sulfonamide derivatives, are widely used to treat hypertension. ontosight.ai

Anticonvulsant: Certain sulfonamides possess anticonvulsant properties. bohrium.com

Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. nih.govbohrium.com

This broad spectrum of activity underscores the importance of the sulfonamide scaffold in drug discovery and development. nih.govnih.govbohrium.com

Thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, is another critical component of N-(2-methylphenyl)thiophene-2-sulfonamide. frontiersin.orgresearchgate.net Heterocyclic compounds, particularly those containing sulfur, are of significant interest in chemical biology due to their diverse biological activities. impactfactor.orgchemicalbook.com The thiophene ring is considered a bioisostere of the benzene (B151609) ring, meaning it can often replace a benzene ring in a molecule without significantly altering its biological activity, while potentially improving its physicochemical properties. frontiersin.org

Thiophene derivatives have been found to possess a wide array of pharmacological properties, including:

Anticancer impactfactor.org

Antibacterial chemicalbook.com

Antifungal chemicalbook.com

Anti-inflammatory chemicalbook.com

Antiviral

The incorporation of a thiophene ring into a drug candidate can influence its absorption, distribution, metabolism, and excretion (ADME) properties, making it a valuable tool for medicinal chemists. ontosight.ai

Overview of Thiophene-2-sulfonamide (B153586) Hybrid Compounds in Academic Inquiry

The combination of a thiophene ring and a sulfonamide group into a single molecule, as seen in thiophene-2-sulfonamide derivatives, has been a fruitful area of academic research. researchgate.net These hybrid compounds aim to leverage the beneficial properties of both moieties to create novel molecules with enhanced or unique biological activities.

Studies on various N-substituted thiophene-2-sulfonamides have revealed a range of biological effects. For instance, different research groups have synthesized and evaluated series of these compounds for their potential as:

Antimicrobial agents: By combining the known antibacterial properties of sulfonamides with the diverse biological profile of thiophenes, researchers have developed new potential antimicrobial agents.

Enzyme inhibitors: The thiophene-2-sulfonamide scaffold has been explored for its ability to inhibit various enzymes implicated in disease.

Anticancer agents: The cytotoxic effects of novel thiophene-2-sulfonamide derivatives against various cancer cell lines have been investigated.

The synthesis of these compounds typically involves the reaction of thiophene-2-sulfonyl chloride with an appropriate amine. The diversity of commercially available amines allows for the creation of large libraries of thiophene-2-sulfonamide derivatives for biological screening.

Research Rationale and Scope for N-(2-methylphenyl)thiophene-2-sulfonamide

While the broader class of thiophene-2-sulfonamides has been explored, the specific compound N-(2-methylphenyl)thiophene-2-sulfonamide presents a unique subject for investigation. The rationale for focusing on this particular molecule is based on the concept of structure-activity relationships (SAR), which explores how the chemical structure of a compound influences its biological activity.

The "2-methylphenyl" (or o-tolyl) group introduces specific steric and electronic features to the molecule. The methyl group at the ortho position can:

Influence Conformation: The steric bulk of the methyl group can restrict the rotation around the sulfonamide bond, locking the molecule into a specific conformation. This can be crucial for its interaction with a biological target, potentially leading to higher affinity and selectivity.

Impact Metabolism: The presence of the methyl group can influence the metabolic stability of the compound, potentially blocking sites of metabolic degradation and prolonging its duration of action.

The scope of research on N-(2-methylphenyl)thiophene-2-sulfonamide would therefore involve:

Synthesis and Characterization: The development of an efficient and scalable synthetic route to obtain the pure compound, followed by its full characterization using modern analytical techniques.

Biological Evaluation: A comprehensive screening of the compound for a wide range of biological activities, including those known for sulfonamides and thiophenes, such as antimicrobial, anticancer, and enzyme inhibitory activities.

Structure-Activity Relationship Studies: A comparative study of N-(2-methylphenyl)thiophene-2-sulfonamide with its isomers (N-(3-methylphenyl)- and N-(4-methylphenyl)thiophene-2-sulfonamide) and the unsubstituted parent compound (N-phenylthiophene-2-sulfonamide) to understand the impact of the methyl group's position on biological activity.

Computational Modeling: The use of computational tools to model the interaction of the compound with potential biological targets and to predict its ADME properties.

Through such a focused investigation, the scientific community can elucidate the unique properties of N-(2-methylphenyl)thiophene-2-sulfonamide and determine its potential for future applications in medicinal chemistry or materials science.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methylphenyl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S2/c1-9-5-2-3-6-10(9)12-16(13,14)11-7-4-8-15-11/h2-8,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIZZBQWDAVWSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NS(=O)(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354330 | |

| Record name | N-(2-methylphenyl)thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53442-31-2 | |

| Record name | N-(2-Methylphenyl)-2-thiophenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53442-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-methylphenyl)thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization of N 2 Methylphenyl Thiophene 2 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of N-(2-methylphenyl)thiophene-2-sulfonamide, offering detailed insights into its proton and carbon framework.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of N-(2-methylphenyl)thiophene-2-sulfonamide is anticipated to display a series of signals that correspond to the distinct types of protons present in the molecule. The aromatic protons of the thiophene (B33073) and the 2-methylphenyl rings would likely appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effects of the aromatic currents. The precise chemical shifts and coupling patterns would be influenced by the positions of the substituents on both rings.

The protons on the thiophene ring are expected to exhibit characteristic coupling constants. The methyl group protons on the phenyl ring would produce a singlet in the upfield region, likely around 2.0-2.5 ppm. The N-H proton of the sulfonamide group is expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration effects.

Table 1: Predicted ¹H NMR Chemical Shifts for N-(2-methylphenyl)thiophene-2-sulfonamide

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| NH (Sulfonamide) | Variable (broad singlet) | s |

| Aromatic CH (Thiophene) | 7.0 - 8.0 | m |

| Aromatic CH (Phenyl) | 7.0 - 7.5 | m |

Carbon-13 (¹³C) NMR Spectral Analysis

In the ¹³C NMR spectrum, the carbon atoms of the aromatic rings are expected to resonate in the downfield region, typically from 110 to 150 ppm. The chemical shifts of these carbons are influenced by the electron-donating or electron-withdrawing nature of the substituents. The carbon atom of the methyl group would appear at a much higher field, generally in the range of 15-25 ppm. The specific chemical shifts for the thiophene and phenyl ring carbons would provide valuable information about the electronic environment within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for N-(2-methylphenyl)thiophene-2-sulfonamide

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C (Thiophene) | 120 - 140 |

| Aromatic C (Phenyl) | 110 - 150 |

| C-SO₂ (Thiophene) | ~140 |

| C-N (Phenyl) | ~135 |

Theoretical NMR Chemical Shift Prediction

Computational chemistry offers powerful tools for the prediction of NMR chemical shifts. Using methods such as Density Functional Theory (DFT), it is possible to calculate the theoretical ¹H and ¹³C NMR spectra of N-(2-methylphenyl)thiophene-2-sulfonamide. These theoretical predictions can aid in the assignment of experimental spectra and provide a deeper understanding of the relationship between the molecular structure and its NMR properties. Such calculations for similar sulfonamide compounds have shown good agreement with experimental data.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups present in N-(2-methylphenyl)thiophene-2-sulfonamide.

The FT-IR spectrum is expected to show characteristic absorption bands. For instance, the N-H stretching vibration of the sulfonamide group typically appears in the region of 3349–3144 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are anticipated to be observed in the ranges of 1376–1309 cm⁻¹ and 1177–1148 cm⁻¹, respectively rsc.orgresearchgate.net. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the thiophene and phenyl rings would likely appear in the 1600-1450 cm⁻¹ region.

FT-Raman spectroscopy provides complementary information. The S-N stretching vibration is often Raman active. A computational study on thiophene sulfonamide derivatives has provided calculated vibrational frequencies that can serve as a reference for experimental data mdpi.com.

Table 3: Characteristic Vibrational Frequencies for N-(2-methylphenyl)thiophene-2-sulfonamide

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Sulfonamide) | Stretching | 3349 - 3144 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1376 - 1309 |

| S=O (Sulfonamide) | Symmetric Stretching | 1177 - 1148 |

| Aromatic C=C | Stretching | 1600 - 1450 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the fragmentation pathways of N-(2-methylphenyl)thiophene-2-sulfonamide. The molecular formula of the compound is C₁₁H₁₁NO₂S₂ epa.gov. This gives it a monoisotopic mass of 253.023121 g/mol and an average mass of 253.33 g/mol epa.gov.

Under mass spectrometric conditions, the molecule is expected to undergo characteristic fragmentation. A common fragmentation pathway for sulfonamides involves the cleavage of the S-N bond and the loss of the sulfonyl group (SO₂) researchgate.netnih.gov. The fragmentation pattern would also likely show peaks corresponding to the thiophene and the 2-methylphenyl moieties. Analysis of these fragment ions provides valuable structural information and confirms the connectivity of the different parts of the molecule.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur) in N-(2-methylphenyl)thiophene-2-sulfonamide. This technique is essential for verifying the empirical formula of the synthesized compound. The theoretical elemental composition can be calculated from the molecular formula, C₁₁H₁₁NO₂S₂.

Table 4: Theoretical Elemental Composition of N-(2-methylphenyl)thiophene-2-sulfonamide

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 11 | 132.11 | 52.15 |

| Hydrogen | H | 1.01 | 11 | 11.11 | 4.39 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.53 |

| Oxygen | O | 16.00 | 2 | 32.00 | 12.63 |

| Sulfur | S | 32.07 | 2 | 64.14 | 25.31 |

| Total | | | | 253.37 | 100.00 |

Comparison of the experimentally determined percentages with these theoretical values is a crucial step in the characterization process, confirming the purity and identity of the compound.

X-ray Crystallography for Solid-State Structural Determination

The determination of the three-dimensional atomic arrangement of N-(2-methylphenyl)thiophene-2-sulfonamide in its crystalline form through single-crystal X-ray diffraction is a critical step for a definitive understanding of its solid-state conformation and intermolecular interactions. This technique would provide precise data on bond lengths, bond angles, and torsion angles, defining the molecule's geometry.

A crystallographic study would elucidate the orientation of the 2-methylphenyl and thiophene-2-sulfonamide (B153586) moieties relative to each other. Key parameters of interest would include the dihedral angle between the phenyl and thiophene rings, as well as the conformation of the sulfonamide linkage (-SO₂-NH-).

Furthermore, analysis of the crystal packing would reveal the nature and geometry of intermolecular forces, such as hydrogen bonds involving the sulfonamide N-H group and oxygen atoms, as well as potential π-π stacking interactions between the aromatic rings. These interactions are fundamental to the stability of the crystal lattice and can influence the compound's physical properties.

While crystallographic data for structurally similar sulfonamides exist, a direct analysis of N-(2-methylphenyl)thiophene-2-sulfonamide is necessary to confirm its specific structural features. At present, no published crystallographic information file (CIF) or detailed structural report for this particular compound could be retrieved. The generation of detailed data tables on its crystal structure is therefore not possible.

Computational Chemistry and Theoretical Studies of N 2 Methylphenyl Thiophene 2 Sulfonamide

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure of molecules. Through DFT calculations, a detailed picture of the molecule's geometry, orbital energies, and charge distribution can be obtained, which is fundamental to understanding its chemical behavior.

Optimized Molecular Geometry and Conformation

The foundational step in the computational analysis of N-(2-methylphenyl)thiophene-2-sulfonamide involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. DFT calculations, often employing basis sets like B3LYP/6-311G(d,p), are used to predict key geometrical parameters.

Table 1: Representative Calculated Geometrical Parameters for Thiophene (B33073) Sulfonamides

| Parameter | Typical Calculated Value Range |

|---|---|

| S=O Bond Length | 1.45 - 1.46 Å |

| S–N Bond Length | 1.67 - 1.68 Å |

| O=S=O Bond Angle | 120.46 - 121.18° |

Note: Data is based on general findings for thiophene sulfonamide derivatives as specific experimental or calculated values for N-(2-methylphenyl)thiophene-2-sulfonamide were not found in the searched literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. numberanalytics.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) acts as the electron-donating orbital, while the Lowest Unoccupied Molecular Orbital (LUMO) is the electron-accepting orbital. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com

In studies of various thiophene sulfonamide derivatives, the HOMO-LUMO energy gaps were found to be in the range of 3.44–4.65 eV, indicating that these compounds are generally stable. mdpi.com The distribution of these orbitals is also significant. Typically, the HOMO is spread over the entire molecule, particularly the thiophene and phenyl rings, while the LUMO is similarly delocalized, which facilitates intramolecular charge transfer. mdpi.com

Table 2: Frontier Molecular Orbital Data for a Series of Thiophene Sulfonamide Derivatives

| Compound Series | HOMO Energy (eV) Range | LUMO Energy (eV) Range | Energy Gap (ΔE) (eV) Range |

|---|

Note: The table reflects a range of values for a series of related compounds, highlighting general stability. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack. researchgate.net

For thiophene sulfonamide structures, the most negative electrostatic potential is generally located on the oxygen atoms of the sulfonamide group, identifying them as probable positions for interaction with electron-deficient species. mdpi.com Conversely, the largest positive potential is often found on the hydrogen atom of the sulfonamide N-H group, marking it as a potential site for attack by electron-rich species. mdpi.com

Natural Bond Orbital (NBO) Analysis for Stability and Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the interactions between orbitals, which contribute to the stability of the molecule. It examines charge transfer (or hyperconjugation) between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their significance; a higher E(2) value indicates a stronger interaction.

Chemical Reactivity Descriptors

Based on the energies of the frontier molecular orbitals, several global reactivity descriptors can be calculated. These indices provide a quantitative measure of a molecule's reactivity and are instrumental in predicting its chemical behavior.

Electrophilicity and Nucleophilicity Indices

The electrophilicity index (ω) measures the energy stabilization of a molecule when it acquires an additional electronic charge from the environment. researchgate.netresearchgate.net It is calculated using the ionization potential (I) and electron affinity (A), which can be approximated by the HOMO and LUMO energies (I ≈ -E_HOMO; A ≈ -E_LUMO). A higher electrophilicity index indicates a greater capacity of a molecule to act as an electrophile.

Conversely, the nucleophilicity of a molecule is related to its ability to donate electrons, which is directly associated with the energy of its HOMO. While various scales exist, a higher HOMO energy generally corresponds to a greater nucleophilic character. These descriptors are essential for rationalizing the outcomes of chemical reactions.

Table 3: Key Chemical Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer |

Chemical Hardness and Softness

Within the framework of Density Functional Theory (DFT), chemical hardness (η) and softness (σ) are fundamental concepts that quantify the resistance of a molecule to change its electron distribution or polarize. mdpi.com Chemical hardness is a measure of the molecule's stability and reactivity; a harder molecule has a larger HOMO-LUMO energy gap, indicating lower reactivity. researchgate.net Conversely, chemical softness is the reciprocal of hardness and signifies a higher propensity for chemical reactions.

These reactivity descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com For a series of thiophene sulfonamide derivatives studied using DFT at the B3LYP/6-311G(d,p) level, these values provide a comparative measure of their stability. researchgate.net

| Compound | Chemical Hardness (η) in eV | Chemical Softness (σ) in eV |

|---|---|---|

| N-(4-fluorophenyl)thiophene-2-sulfonamide | 2.29 | 0.43 |

| N-(4-chlorophenyl)thiophene-2-sulfonamide | 2.32 | 0.43 |

| N-(3-(trifluoromethyl)phenyl)thiophene-2-sulfonamide | 2.32 | 0.43 |

| N-(p-tolyl)thiophene-2-sulfonamide | 2.18 | 0.45 |

| N-(m-tolyl)thiophene-2-sulfonamide | 2.22 | 0.45 |

| N-(3-methoxyphenyl)thiophene-2-sulfonamide | 2.12 | 0.47 |

| N-(4-methoxyphenyl)thiophene-2-sulfonamide | 1.72 | 0.58 |

Data derived from a computational study on related thiophene sulfonamide derivatives, which serves as a proxy for N-(2-methylphenyl)thiophene-2-sulfonamide. researchgate.net

Fukui Functions and Local Reactivity Analysis

Fukui functions are essential tools in computational chemistry for predicting the most reactive sites within a molecule. nih.gov This analysis helps to identify which atoms are more susceptible to electrophilic, nucleophilic, or radical attack. nih.govresearchgate.net By calculating the electron density changes, the Fukui function pinpoints the specific atoms that are most likely to donate or accept electrons in a chemical reaction. semanticscholar.org

The analysis involves calculating the condensed Fukui functions for electrophilic attack (f+), nucleophilic attack (f-), and radical attack (f0). A higher value of a particular Fukui function on an atom indicates a greater reactivity for that type of attack at that position. This local reactivity analysis is crucial for understanding reaction mechanisms and designing new chemical syntheses. For instance, in related thiophene derivatives, Fukui function analysis has successfully identified the most reactive carbon and nitrogen atoms for nucleophilic and electrophilic attacks, respectively. nih.gov

Non-Linear Optical (NLO) Properties Simulation

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in modern technologies like signal processing and optical storage. nih.gov Computational simulations, particularly using DFT, are vital for predicting and understanding the NLO response of molecules like N-(2-methylphenyl)thiophene-2-sulfonamide. mdpi.com The NLO properties arise from the interaction of the molecule with an applied electric field, leading to changes in its optical characteristics. researchgate.net

The key to a strong NLO response in organic molecules is often an extended π-conjugated system that facilitates intramolecular charge transfer from an electron donor to an electron acceptor. nih.gov Computational studies on thiophene sulfonamide derivatives have shown that these compounds possess considerable NLO responses, making them interesting candidates for further investigation as NLO materials. mdpi.comresearchgate.net The presence of electron-donating or electron-withdrawing groups on the phenyl ring can significantly influence the NLO properties. mdpi.com

First Hyperpolarizability Determination

The first hyperpolarizability (βo or βtot) is a critical parameter that quantifies the second-order NLO response of a molecule. A large value of βo indicates a strong NLO activity. researchgate.net Computational methods are routinely used to calculate this property, and the results are often compared with standard NLO materials like urea (B33335) for benchmarking.

In a computational study of various thiophene sulfonamide derivatives, the first hyperpolarizability was calculated using DFT. mdpi.com The results showed a strong dependence on the substituent attached to the phenyl ring. For example, a derivative with a methoxy (B1213986) group (an electron-donating group) at the para position exhibited the highest hyperpolarizability, while a derivative with a trifluoromethyl group (an electron-withdrawing group) at the meta position showed the lowest. mdpi.com This highlights the tunability of the NLO properties of this class of compounds. An inverse relationship is often observed between the HOMO-LUMO energy gap and the first hyperpolarizability. mdpi.comresearchgate.net

| Compound | First Hyperpolarizability (βo) in Hartree a.u. |

|---|---|

| N-(4-fluorophenyl)thiophene-2-sulfonamide | 1188.8 |

| N-(4-chlorophenyl)thiophene-2-sulfonamide | 1166.7 |

| N-(3-(trifluoromethyl)phenyl)thiophene-2-sulfonamide | 1080.6 |

| N-(p-tolyl)thiophene-2-sulfonamide | 1309.2 |

| N-(m-tolyl)thiophene-2-sulfonamide | 1219.7 |

| N-(3-methoxyphenyl)thiophene-2-sulfonamide | 1278.4 |

| N-(4-methoxyphenyl)thiophene-2-sulfonamide | 2287.6 |

Data derived from a computational study on related thiophene sulfonamide derivatives, which serves as a proxy for N-(2-methylphenyl)thiophene-2-sulfonamide. researchgate.net

Thermodynamic Properties and Energetic Behavior Calculations

Theoretical calculations are instrumental in determining the thermodynamic properties of molecules, providing insights into their stability and energetic behavior under different conditions. Quantum chemical methods can be used to calculate various thermodynamic parameters, such as zero-point vibrational energies, thermal corrections to energy, enthalpy, and Gibbs free energy, as well as entropy and heat capacity. ysu.am

These properties are typically calculated for the optimized molecular structure at a standard temperature and pressure (e.g., 298.15 K and 1 atm). The data obtained from these calculations are valuable for predicting the spontaneity of reactions and understanding the molecule's behavior in a thermodynamic context. For a series of thiophene sulfonamide derivatives, these properties were computed, confirming the stability of their optimized geometries as true minima on the potential energy surface, as indicated by the absence of imaginary vibrational frequencies. mdpi.com

| Parameter | Units | Value for a representative thiophene sulfonamide derivative* |

|---|---|---|

| Zero-point vibrational energy | kcal/mol | 101.45 |

| Thermal correction to Energy | kcal/mol | 109.21 |

| Thermal correction to Enthalpy | kcal/mol | 109.85 |

| Thermal correction to Gibbs Free Energy | kcal/mol | 79.32 |

| Total Entropy | cal/mol-K | 102.39 |

| Total Heat Capacity (Cv) | cal/mol-K | 46.97 |

Data shown for N-(4-fluorophenyl)thiophene-2-sulfonamide as a representative example from a computational study on related derivatives. researchgate.net

Structure Activity Relationship Sar Studies of N 2 Methylphenyl Thiophene 2 Sulfonamide Derivatives

Impact of Substituents on the Phenyl Moiety

The N-phenyl group is a critical component of the N-(2-methylphenyl)thiophene-2-sulfonamide scaffold, offering a versatile site for modification to modulate biological activity. The nature, position, and size of substituents on this aromatic ring can significantly influence the compound's potency and interaction with biological targets.

Detailed research on analogous arylsulfonamide systems has provided valuable insights. Studies on 4-phenyl-1-arylsulfonylimidazolidinones, for instance, have demonstrated that the volume of substituents on the phenyl ring is a key determinant of cytotoxic activity. A quantitative structure-activity relationship (QSAR) analysis of this series revealed a strong correlation between the STERIMOL L value (a measure of the substituent's length) and activity against cancer cell lines. nih.gov Generally, an increase in the volume of the substituent was found to enhance activity. nih.gov

In a different series of 1,4-bis(arylsulfonamido)benzene derivatives, the electronic properties of substituents on the terminal phenyl rings were shown to be pivotal. nih.gov Electron-donating groups, such as methyl and methoxy (B1213986), at the 4-position were found to be favorable for inhibitory activity against the Keap1-Nrf2 protein-protein interaction. nih.gov Conversely, electron-withdrawing groups like fluoro and trifluoromethyl at the same position tended to decrease potency. nih.gov This suggests that the electronic landscape of the phenyl ring plays a direct role in target engagement.

These findings imply that for N-(2-methylphenyl)thiophene-2-sulfonamide derivatives, both steric and electronic factors on the phenyl moiety are crucial. The existing 2-methyl group already introduces a specific steric and electronic profile. Further modifications could fine-tune these properties. For example, introducing larger, electron-donating groups at other positions might enhance activity, depending on the specific target's binding pocket topology and electronic requirements.

Table 1: Effect of Phenyl Ring Substituents on Biological Activity in Analogous Arylsulfonamide Series

| Compound Series | Base Scaffold | Substituent (R) on Phenyl Ring | Biological Activity (IC50, µM) | Target | Reference |

| A | 1,4-bis(arylsulfonamido)benzene | 4-OCH3 | 0.79 | Keap1-Nrf2 PPI | nih.gov |

| A | 1,4-bis(arylsulfonamido)benzene | 4-CH3 | 0.45 | Keap1-Nrf2 PPI | nih.gov |

| A | 1,4-bis(arylsulfonamido)benzene | 4-F | 2.21 | Keap1-Nrf2 PPI | nih.gov |

| A | 1,4-bis(arylsulfonamido)benzene | 4-CF3 | 1.62 | Keap1-Nrf2 PPI | nih.gov |

| A | 1,4-bis(arylsulfonamido)benzene | 4-Br | 0.59 | Keap1-Nrf2 PPI | nih.gov |

Influence of Modifications to the Thiophene (B33073) Ring System

The thiophene ring serves as a key pharmacophore in this class of molecules. researchgate.net Its size, electronic distribution, and potential for substitution make it a prime target for structural modification. Thiophene is often considered a bioisostere of a phenyl ring, but its unique properties, including the presence of the sulfur heteroatom, allow for distinct interactions with biological targets. researchgate.netnih.gov

Studies on thiophene-2-sulfonamide (B153586) derivatives as carbonic anhydrase (CA) inhibitors have shown that substitutions on the thiophene ring can dramatically alter inhibitory potency and isoform selectivity. mdpi.comnih.gov For example, a series of 5-thiophene-2-sulfonamide derivatives featuring substituted-benzylsulfanyl moieties showed weak inhibition against human CA I but effective, nanomolar-range inhibition of CA II. mdpi.com This highlights how modifications at the 5-position can confer selectivity.

In another study focusing on thiophenesulfonamides as quorum sensing inhibitors in pathogenic Vibrio species, it was observed that the presence or absence of bromine or chlorine atoms on the thiophene ring did not significantly alter activity in most cases. biorxiv.org However, the addition of a methyl group to a different heterocyclic part of the molecule did enhance activity, indicating that the impact of thiophene substitution can be context-dependent and influenced by other regions of the molecule. biorxiv.org The bioisosteric replacement of a benzene (B151609) ring with a thiophene ring has been shown to be well-tolerated in other classes of biologically active molecules, sometimes leading to increased affinity for the target. nih.gov

These results suggest that the thiophene ring in N-(2-methylphenyl)thiophene-2-sulfonamide is not merely a structural scaffold but an active participant in binding. Modifications, such as the introduction of halogens or small alkyl groups at positions 4 or 5, could modulate the electronic properties and steric profile of the molecule, thereby influencing its interaction with target proteins.

Table 2: Influence of Thiophene Ring Modifications on Carbonic Anhydrase Inhibition

| Compound Series | Base Scaffold | Modification on Thiophene Ring | Biological Activity (Ki, nM) | Target | Reference |

| B | Thiophene-based sulfonamide | Unspecified | 66.49 | hCA-I | nih.gov |

| B | Thiophene-based sulfonamide | Unspecified | 74.88 | hCA-II | nih.gov |

| C | 5-Thiophene-2-sulfonamide | 5-(benzylsulfanyl) moiety | 683 - 4250 | hCA I | mdpi.com |

| C | 5-Thiophene-2-sulfonamide | 5-(benzylsulfanyl) moiety | Nanomolar range | hCA II | mdpi.com |

Role of the Sulfonamide Linkage in Modulating Biological Activity

The sulfonamide (-SO2NH-) group is the cornerstone of this molecular architecture, acting as both a structural linker and a key pharmacophoric element. Its ability to act as a hydrogen bond donor (NH) and acceptor (SO2), along with its geometry and electronic properties, are fundamental to its biological function. researchgate.netvu.nl In many contexts, particularly as carbonic anhydrase inhibitors, the sulfonamide moiety is a well-established zinc-binding group, coordinating directly to the zinc ion in the enzyme's active site. mdpi.comnih.gov

Furthermore, physical-organic chemistry studies have demonstrated that sulfonamides can engage in energetically favorable non-covalent interactions with electron-rich aromatic rings, such as NH–π interactions. vu.nl In the context of N-(2-methylphenyl)thiophene-2-sulfonamide, this suggests a potential through-space interaction between the sulfonamide NH group and the π-system of the N-phenyl ring, which could stabilize certain conformations and influence binding affinity. The strength of this interaction can be modulated by substituents on the flanking aromatic rings. vu.nl Therefore, the sulfonamide group is not a passive linker but an active modulator of conformation and a direct participant in target binding.

Stereochemical Considerations in Activity Profiles

Stereochemistry plays a pivotal role in determining the biological activity of chiral molecules by governing their three-dimensional orientation and, consequently, their ability to fit into the specific binding sites of biological targets. While N-(2-methylphenyl)thiophene-2-sulfonamide itself is not chiral in a classical sense, the presence of the 2-methyl substituent on the phenyl ring introduces significant steric hindrance that can restrict rotation around the N-C(aryl) single bond. This restricted rotation can lead to the existence of stable, non-interconverting rotational isomers, or atropisomers, which are stereoisomers.

The differential biological activity of stereoisomers is a well-documented phenomenon. Studies on other classes of molecules, such as aryl-substituted tropanes, have shown that the biological activity correlates strongly with the orientation of the aryl group. nih.gov The relative orientation of other substituents, such as an N-methyl group, can further modulate activity by either directly influencing ligand-protein interactions or by forcing the aryl substituent into a more favorable orientation for binding. nih.gov

For N-(2-methylphenyl)thiophene-2-sulfonamide derivatives, the spatial arrangement of the 2-methylphenyl ring relative to the plane of the thiophene-sulfonamide moiety could be critical. Different atropisomers would present distinct three-dimensional shapes to a receptor, potentially leading to significant differences in binding affinity and biological activity. One atropisomer might fit perfectly into a binding pocket, while another might be inactive due to steric clashes. Therefore, the synthesis and biological evaluation of individual, stereochemically pure atropisomers could be a key strategy for optimizing the activity of this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For sulfonamide and thiophene derivatives, QSAR studies have been instrumental in identifying the key physicochemical properties that govern their activity, thereby guiding the rational design of new, more potent analogues. nih.govqub.ac.uk

Multiple QSAR studies on various series of sulfonamide and thiophene-containing compounds have highlighted the importance of several types of molecular descriptors:

Electronic Descriptors: Properties like electronegativity and electrotopological state indices (E-state indices) often feature prominently in QSAR models, indicating that the electronic distribution across the molecule is critical for activity. nih.govjetir.org

Steric/Topological Descriptors: Parameters related to molecular size, shape, and volume, such as van der Waals volume and mass, are frequently correlated with biological activity. nih.govnih.gov This underscores the importance of a proper fit within the target's binding site.

Lipophilicity Descriptors: The octanol-water partition coefficient (logP) is a common descriptor in QSAR models, reflecting the compound's ability to cross biological membranes and reach its target. nih.gov

Structural Descriptors: The presence or frequency of specific chemical bonds or functional groups (e.g., C-N bonds, -NH2 groups) can also be key predictors of activity. nih.govjetir.org

For example, a QSAR study on the anticancer activity of sulfur-containing sulfonamide derivatives found that mass, polarizability, electronegativity, and van der Waals volume were essential key predictors. nih.gov Another study on antitubercular thiophene carboxamides identified specific E-state indices (SsNH2E-index, SdOE-index) as being significant, pointing to the importance of amino and carbonyl oxygen groups. jetir.org These models provide a predictive framework to estimate the activity of novel, unsynthesized derivatives of N-(2-methylphenyl)thiophene-2-sulfonamide, allowing for the prioritization of synthetic efforts on compounds with the highest predicted potency.

Biological Activity and Mechanism of Action Studies

Antimicrobial Efficacy (Antibacterial, Antifungal, Antimycobacterial)

The thiophene-sulfonamide scaffold is a well-established pharmacophore in the development of antimicrobial agents. Derivatives have shown efficacy against a variety of pathogenic microorganisms, including bacteria, fungi, and mycobacteria.

Broad-Spectrum Activity against Gram-Positive and Gram-Negative Bacteria

Thiophene (B33073) derivatives, particularly those incorporating a sulfonamide moiety, have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. frontiersin.orgnih.gov This broad-spectrum activity makes them attractive candidates for further development. For instance, various N-substituted piperazinylquinolone derivatives featuring a thiophene component have shown potent activity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis, while also maintaining effectiveness against Gram-negative bacteria.

Hybrid compounds combining thienopyrimidine with sulfonamides have been synthesized and evaluated as broad-spectrum antibacterial agents. mdpi.com While some of these hybrids showed mild activity against Escherichia coli and Staphylococcus aureus, their efficacy highlights the potential of this structural combination. mdpi.com Further studies on 3-amino thiophene-2-carboxamide derivatives reported higher activity against Gram-positive strains compared to Gram-negative ones. nih.gov Conversely, research on 5-bromo-N-alkylthiophene-2-sulfonamides has shown high potency specifically against the resistant Gram-negative pathogen Klebsiella pneumoniae. nih.gov

Inhibition of Microbial Growth

The primary mechanism by which sulfonamide-containing compounds inhibit microbial growth is through the disruption of the folic acid synthesis pathway. nih.govmdpi.com Sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme for bacterial DNA synthesis. mdpi.com This action is typically bacteriostatic, meaning it halts bacterial reproduction. nih.gov

However, some thiophene-sulfonamides may exhibit bactericidal (bacteria-killing) properties through different mechanisms. Studies on certain thiophene derivatives have indicated that they can increase the permeability of the bacterial membrane. frontiersin.org Other research has identified specific molecular targets; for example, some thiophenesulfonamides act as specific inhibitors of the LuxR master quorum-sensing transcription factor in Vibrio species, thereby disrupting virulence without affecting cell growth. biorxiv.org

The antibacterial potency is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium.

Table 1: Antibacterial Activity of Selected Thiophene Derivatives

| Compound/Derivative Class | Target Organism(s) | MIC (μg/mL) | Reference |

|---|---|---|---|

| Thienopyrimidine–sulfamethoxazole hybrid | Escherichia coli | 125 | mdpi.com |

| Thienopyrimidine–sulfamethoxazole hybrid | Staphylococcus aureus | 250 | mdpi.com |

| 5-bromo-N-alkylthiophene-2-sulfonamides (Compound 3b) | Klebsiella pneumoniae (NDM-producing) | 0.39 | nih.gov |

Anti-inflammatory Properties

Thiophene-sulfonamide derivatives have been investigated for their anti-inflammatory potential. A key mechanism of action for this class of compounds is the inhibition of enzymes involved in the inflammatory cascade, such as 5-lipoxygenase (5-LO). nih.gov N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide, a representative compound, demonstrated potent, dose-dependent inhibition of 5-LO with IC50 values in the nanomolar range (20-100 nM). nih.gov This compound also showed significant anti-inflammatory effects in animal models of arthritis. nih.gov The thiophene ring is a core structure in several commercially available anti-inflammatory drugs, highlighting its importance in this therapeutic area. researchgate.net

Anticancer and Antitumor Potential

The sulfonamide group is a recognized pharmacophore in oncology, and its incorporation into a thiophene scaffold has yielded compounds with significant anticancer activity. researchgate.netmdpi.com Since the discovery of early sulfonamide anticancer agents, numerous novel derivatives have been developed that interact with a range of cellular targets, including carbonic anhydrase and microtubule assemblies. researchgate.net

A series of novel thiophenes bearing a sulfonamide moiety were evaluated for their in vitro cytotoxic activity against the human breast cancer (MCF7) cell line. Several of these compounds exhibited higher potency than the standard chemotherapy drug doxorubicin. nih.gov

Table 2: In Vitro Anticancer Activity of Thiophene-Sulfonamide Derivatives against MCF7 Breast Cancer Cells

| Compound | IC50 (μmol L⁻¹) | Reference |

|---|---|---|

| Doxorubicin (Reference) | 32.00 | nih.gov |

| Compound 6 | 10.25 | nih.gov |

| Compound 7 | 9.70 | nih.gov |

| Compound 9 | 9.55 | nih.gov |

Additionally, 2-bromo-5-(2-methylphenyl)thiophene, a compound structurally related to the subject of this article, demonstrated selective anticancer activity against liver and colon cancer cell lines by activating caspases and suppressing the anti-apoptotic protein Bcl-2. mdpi.com

Other Reported Biological Activities (e.g., Antioxidant, Anti-HIV, Antihypertensive, Analgesic)

The versatile thiophene-sulfonamide structure has been associated with a variety of other biological effects.

Antioxidant Activity : Several studies have confirmed the antioxidant properties of thiophene derivatives. nih.govimpactfactor.org In one study, 3-amino thiophene-2-carboxamide derivatives showed significant free radical scavenging activity, with one derivative exhibiting 62.0% inhibition in an ABTS assay, comparable to the standard antioxidant ascorbic acid. nih.gov This antioxidant capacity is often attributed to the electron-donating nature of the amino group, which enhances the resonating electron system of the thiophene ring. nih.gov

Anti-HIV Activity : Thiophene-based sulfonamides have emerged as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of anti-HIV drugs. acs.orgmdpi.comnih.gov These compounds bind to a specific pocket in the HIV-1 reverse transcriptase enzyme, inhibiting its function. mdpi.com Derivatives of thiophene[3,2-d]pyrimidine containing a sulfonamide group have shown exceptional potency against wild-type HIV-1, with EC50 values in the low nanomolar range (as low as 7.1 nM). nih.gov These compounds were also effective against several drug-resistant mutant strains of the virus. acs.orgnih.gov

Antihypertensive Activity : Certain thiophene derivatives have been developed as potassium channel activators, a mechanism associated with antihypertensive effects. nih.gov A series of 7-(cyclic amido)-6-hydroxythieno[3,2-b]pyrans were tested for oral antihypertensive activity in spontaneously hypertensive rats. The most potent compound in the series was found to be 10-fold more potent than the reference drug cromakalim. nih.gov While not directly sulfonamides, this demonstrates the potential for thiophene-containing compounds to modulate blood pressure. The renin-angiotensin system (RAS) is another key target for antihypertensive drugs. mdpi.com

Analgesic Activity : The thiophene ring is present in compounds investigated for analgesic (pain-relieving) properties. researchgate.netnih.gov

Biochemical and Pharmacological Studies to Elucidate Target Interaction

Understanding how thiophene-sulfonamide derivatives interact with their biological targets is crucial for drug design and optimization.

Antimicrobial Targets : As previously mentioned, the classic target for sulfonamides is the bacterial enzyme dihydropteroate synthase (DHPS). mdpi.com More recent studies have used molecular docking to identify other potential targets. For instance, certain thiophene derivatives showed strong binding affinity to outer membrane proteins of A. baumannii (CarO1, Omp33) and E. coli (OmpW, OmpC), suggesting a mechanism that disrupts membrane integrity. frontiersin.org

Anti-HIV Target : The primary target for the anti-HIV activity of this class of compounds is the non-nucleoside inhibitor binding pocket (NNIBP) of the HIV-1 reverse transcriptase. mdpi.comnih.gov Molecular modeling has shown that the sulfonamide group can form crucial hydrogen bonds with amino acid residues within this pocket, such as K104 and V106, which is critical for their potent inhibitory activity. mdpi.com

Carbonic Anhydrase Inhibition : Sulfonamides are a well-known class of carbonic anhydrase (CA) inhibitors. nih.govresearchgate.net Thiophene-based sulfonamides have been shown to be potent inhibitors of human carbonic anhydrase isoenzymes I and II (hCA-I and hCA-II). Kinetic and molecular modeling studies revealed that these compounds can have Ki (inhibition constant) values in the nanomolar range and act as noncompetitive inhibitors by binding outside the catalytic active site. nih.govresearchgate.net The sulfonamide and thiophene moieties both play significant roles in the inhibition of these enzymes. nih.gov

Cellular Assays for Biological Response

Extensive searches of scientific literature and databases did not yield specific studies detailing cellular assays conducted on the compound N-(2-methylphenyl)thiophene-2-sulfonamide. Consequently, there are no available research findings or data tables to report on its biological response in cellular models.

The biological activities and mechanisms of action for thiophene sulfonamide derivatives are an active area of research. Studies on structurally related compounds have explored a range of potential therapeutic applications, including antibacterial and anticancer effects. However, without specific experimental data for N-(2-methylphenyl)thiophene-2-sulfonamide, any discussion of its cellular activity would be speculative and fall outside the scope of this article.

Future research, should it be undertaken, would be necessary to elucidate the specific cellular effects of N-(2-methylphenyl)thiophene-2-sulfonamide. Such studies would likely involve a variety of in vitro assays to determine its cytotoxic, antiproliferative, or antimicrobial properties, and to identify its molecular targets and mechanisms of action.

Molecular Interactions and Binding Affinity Studies

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. unibas.ch This method is instrumental in understanding the binding modes and affinities of thiophene (B33073) sulfonamide derivatives.

In one study, a series of thiophene sulfonamide derivatives (compounds 7a-7s) were docked into the active site of the Enoyl acyl carrier protein reductase InhA (PDB ID: 2NSD). nih.govresearchgate.net The results indicated notable docking scores for all compounds, with binding energies ranging from -6 to -12 kcal/mol, suggesting favorable interactions with the protein target. nih.govresearchgate.net Such simulations are crucial for identifying the most promising candidates for further analysis and synthesis. nih.gov

Docking studies reveal how ligands like thiophene sulfonamides orient themselves within the active site of a protein. The analysis of binding poses shows that these compounds can fit snugly into binding pockets, maximizing their interactions with the surrounding amino acid residues. For instance, in studies with New Delhi Metallo-β-lactamase, the best-docked poses of sulfonamide inhibitors were analyzed to understand their interaction within the active pocket of the protein's crystal structure. nih.gov The validation of these poses is often confirmed by redocking known inhibitors and comparing the predicted conformation with experimental data. nih.govnih.gov The predicted binding modes help in designing new compounds with improved affinity and selectivity. nih.gov

The stability of a ligand-protein complex is determined by a network of non-covalent interactions. For thiophene sulfonamide derivatives, these interactions typically include hydrogen bonds, hydrophobic interactions, and pi-stacking.

Hydrogen Bonding: The sulfonamide group (SO₂NH) is a key pharmacophore capable of forming strong hydrogen bonds. For example, in the active site of carbonic anhydrase, the sulfonamide moiety forms hydrogen bonds with the "gatekeeper" residue Thr199. nih.gov In other proteins, hydrogen bonds have been observed between the oxygen or sulfur atoms of the sulfonamide group and residues like Trp87 and Asp118. nih.govnih.gov

Hydrophobic Interactions: The thiophene ring and the substituted phenyl group contribute to hydrophobic interactions with nonpolar residues in the binding pocket. These interactions are crucial for the proper anchoring of the ligand. nih.gov Studies on various sulfonamides have identified hydrophobic contacts with residues such as Phe62, Trp87, His116, and Ala212. nih.gov

Pi-Stacking and Pi-Alkyl Interactions: The aromatic nature of the thiophene and phenyl rings allows for π-π stacking or π-alkyl interactions with aromatic or aliphatic residues in the protein's active site. nih.govnih.gov A π-alkyl interaction with His116 and a π-cation interaction with a zinc cofactor have been noted for sulfonamide derivatives. nih.gov These interactions contribute significantly to the binding affinity and stability of the complex. nih.govresearchgate.net

Table 1: Examples of Interacting Residues with Sulfonamide Derivatives

| Interaction Type | Interacting Residue(s) | Protein Target Example | Reference(s) |

|---|---|---|---|

| Hydrogen Bonding | Thr199, Trp87, Asp118 | Carbonic Anhydrase, Metallo-β-lactamase | nih.govnih.gov |

| Hydrophobic Interactions | Phe62, Trp87, His116, Ala212 | Metallo-β-lactamase | nih.gov |

| Pi-Alkyl / Pi-Cation | His116, Zn²⁺ Cofactor | Metallo-β-lactamase | nih.gov |

| Van der Waals Contacts | V121, V143, L198, W205 | Carbonic Anhydrase | unibs.it |

A hallmark of sulfonamide inhibitors, including those with a thiophene scaffold, is their ability to coordinate with metal ions in the active sites of metalloenzymes. nih.gov The most studied example is the inhibition of carbonic anhydrases (CAs), which are zinc-containing enzymes. unibs.ittamu.edu

The primary sulfonamide group binds to the Zn(II) ion in the active site in its deprotonated, anionic form (R-SO₂NH⁻). nih.govresearchgate.net This coordination displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the enzyme's catalytic activity. nih.govresearchgate.net The zinc ion is typically held in a tetrahedral geometry by three histidine residues and the sulfonamide inhibitor. nih.gov This strong coordination is a primary reason for the high potency of sulfonamide-based inhibitors against various CA isoforms. nih.govnih.gov

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of a ligand-protein complex over time, providing insights into its stability. ekb.eg For promising thiophene sulfonamide candidates identified through docking, MD simulations of up to 100 nanoseconds are performed to assess the conformational stability of their binding poses. researchgate.netnih.gov

Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD trajectory for the complex, typically within a range of 2–3 Å, indicates that the ligand remains securely bound in its initial docked pose without significant conformational changes. nih.govmdpi.comnih.gov RMSF analysis helps identify the flexibility of individual residues upon ligand binding. ekb.eg These simulations have shown that protein-ligand complexes involving thiophene sulfonamides can maintain their stability throughout the simulation period. researchgate.netekb.eg

Fragment-Based Drug Discovery Approaches

Fragment-based drug discovery (FBDD) is a strategy that involves screening small chemical fragments to identify those that bind to a biological target. These fragments can then be grown or linked to produce a lead compound with higher affinity. The thiophene-sulfonamide scaffold is well-suited for such approaches.

Sulfamides have been explored as an attractive alternative to sulfonamides for use as zinc-binding fragments in the discovery of new carbonic anhydrase inhibitors. nih.gov In FBDD, the thiophene ring can serve as a core fragment, which can be elaborated with different substituents to optimize interactions with a target protein. nih.gov Similarly, the sulfonamide group itself acts as a crucial "warhead" that anchors the molecule to a zinc ion in metalloenzymes. nih.gov This strategy has been successfully applied to design novel inhibitors for various targets, including the Keap1-Nrf2 protein-protein interaction. nih.gov

DNA Binding and Cleavage Studies

While the primary focus of sulfonamide research has been on enzyme inhibition, some studies have explored the interaction of sulfonamide derivatives with nucleic acids. Research on certain sulfonamide derivatives has shown that they can bind to DNA through mixed modes, including partial intercalation and groove binding. nih.gov

Experimental techniques such as UV-visible spectroscopy, fluorescence studies, and viscometry, combined with molecular docking, are used to investigate these interactions. nih.gov Some metal complexes incorporating ligands structurally related to N-(2-methylphenyl)thiophene-2-sulfonamide have demonstrated the ability to bind and even cleave DNA. researchgate.netresearchgate.net For example, copper(II) complexes with N-methylphenyl-amidino-O-methylurea were found to bind DNA via non-intercalative modes and exhibit nuclease activity, converting supercoiled plasmid DNA into its linear form. researchgate.net These findings suggest a potential, though less explored, avenue for the application of sulfonamide derivatives in targeting DNA. nih.gov

Derivatization and Analogue Synthesis for Enhanced Bioactivity

Design Principles for Novel Thiophene (B33073) Sulfonamide Derivatives

The design of new thiophene sulfonamide derivatives is guided by established structure-activity relationship (SAR) principles, which correlate specific structural features with biological outcomes. The core structure of N-(2-methylphenyl)thiophene-2-sulfonamide offers several points for modification: the thiophene ring, the sulfonamide linker, and the N-aryl substituent (the 2-methylphenyl group).

Key design principles for this class of compounds often focus on:

Alteration of the N-Aryl Group: The 2-methylphenyl group can be replaced with various substituted or unsubstituted aromatic or heterocyclic rings. These changes can explore new binding pockets in a target enzyme, enhance potency, and modulate pharmacokinetic properties. SAR studies on related compounds have shown that this part of the molecule can be varied to improve selectivity and activity. nih.gov For example, in a series of 2-(benzoylaminomethyl)thiophene sulfonamides, modifications to the right-hand moiety led to the identification of potent and selective inhibitors of c-Jun N-terminal kinase (JNK). nih.gov

Bioisosteric Replacement: The thiophene ring itself can be considered a bioisostere of a phenyl ring, a principle that can be extended to other parts of the molecule. Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved activity or reduced toxicity.

Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a specific, biologically active conformation. This can increase binding affinity by reducing the entropic penalty of binding.

The following table summarizes general SAR findings for thiophene-based derivatives from various studies, which can inform the design of novel N-(2-methylphenyl)thiophene-2-sulfonamide analogues.

| Molecular Scaffold | Modification | Impact on Bioactivity | Reference |

| Thiophene-2-carboxamides | Presence of an amino group at the 3-position | More potent antioxidant and antibacterial activity compared to hydroxyl or methyl groups. | nih.gov |

| Thiophene-2-carboxamides | Methoxy (B1213986) group substitution on an adjacent aryl ring | Showed the best inhibition activity against various Gram-positive and Gram-negative bacteria. | nih.gov |

| (Benzoylaminomethyl)thiophene sulfonamide | Variation of the right-hand moiety (N-aryl group) | Instrumental in improving potency and achieving selective inhibition of JNK. | nih.gov |

| 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide | Substitutions around the core structure | Modulated inhibitory activity against cyclin-dependent kinase 5 (cdk5). | nih.gov |

Synthesis of Combinatorial Libraries

To efficiently explore the vast chemical space around the N-(2-methylphenyl)thiophene-2-sulfonamide scaffold, the synthesis of combinatorial libraries is a powerful strategy. This approach allows for the rapid generation of a large number of structurally related compounds for high-throughput screening. nih.gov The thiophene core is an excellent anchor for medicinal chemists to produce such libraries in the search for new lead molecules. researchgate.net

A prominent strategy is the "libraries from libraries" approach, where an existing library is systematically modified to create new, diverse libraries with different chemical and physical properties. nih.gov For sulfonamides, solid-phase synthesis is a common and robust method. nih.gov The process can start with a resin-bound amino acid, which is then reacted with a diverse set of sulfonyl chlorides (such as thiophene-2-sulfonyl chloride) to generate a core sulfonamide library. nih.gov Subsequent steps can introduce diversity at other positions, such as by modifying the N-aryl group.

Positional Scanning Synthetic Combinatorial Libraries (PS-SCL) are particularly valuable, as they allow for the screening of millions or even trillions of compounds from just a few hundred samples, rapidly identifying active structures for a given biological target. nih.gov The combination of the biologically active sulfonamide moiety with the versatile thiophene heterocycle makes this scaffold a promising candidate for inclusion in combinatorial drug discovery efforts. nih.govresearchgate.net

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Strategies

Modern drug discovery heavily relies on computational methods to guide the synthesis of more potent and selective compounds, saving significant time and resources. researchgate.net Both SBDD and LBDD are critical strategies that can be applied to the development of N-(2-methylphenyl)thiophene-2-sulfonamide analogues.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on the knowledge of a set of molecules known to bind to the target. gardp.org Key LBDD techniques include:

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active. A pharmacophore model can be built from a set of active thiophene sulfonamide analogues and used to screen virtual databases for new compounds with a high probability of being active. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. mdpi.com By analyzing how properties like lipophilicity, electronic effects, and steric parameters of different N-(2-methylphenyl)thiophene-2-sulfonamide derivatives affect their potency, a predictive QSAR model can be built to guide the design of new, more active compounds. mdpi.com

Structure-Based Drug Design (SBDD) is a powerful approach used when the 3D structure of the target protein has been determined through methods like X-ray crystallography or NMR. nih.govadamasuniversity.ac.in SBDD allows for the direct visualization of how a ligand interacts with its target at the atomic level. adamasuniversity.ac.in

Molecular Docking: This is a primary tool in SBDD. nih.gov It computationally predicts the preferred orientation of a ligand when bound to a target protein. nih.gov For instance, analogues of N-(2-methylphenyl)thiophene-2-sulfonamide can be docked into the active site of a target enzyme, such as a kinase or carbonic anhydrase, to predict their binding affinity and interactions. nih.gov These predictions can reveal key hydrogen bonds, hydrophobic interactions, or ionic bonds that are crucial for activity, thereby guiding the design of new derivatives with improved complementarity to the binding site. researchgate.net

A study on thiophene-based sulfonamides as inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II demonstrated the power of this approach. Molecular docking was used to elucidate the inhibition mechanism, revealing that the sulfonamide and thiophene moieties played significant roles in binding. nih.gov

The table below presents inhibition data for several thiophene-based sulfonamides against two human carbonic anhydrase isoenzymes, illustrating the kind of data used to inform SBDD and LBDD models.

| Compound | Target Enzyme | IC₅₀ (nM) | Kᵢ (nM) |

| Thiophene-based sulfonamide 1 | hCA-I | 69 | 66.49 ± 17.15 |

| Thiophene-based sulfonamide 1 | hCA-II | 23.4 | 74.88 ± 20.65 |

| Thiophene-based sulfonamide 4 | hCA-I | 70,000 | 234,990 ± 15,440 |

| Thiophene-based sulfonamide 4 | hCA-II | 1,405 | 38,040 ± 12,970 |

Data sourced from a study on carbonic anhydrase inhibition. nih.gov

Applications as Chemical Probes in Biological Systems

Beyond their potential as therapeutic agents, well-designed derivatives of N-(2-methylphenyl)thiophene-2-sulfonamide can serve as valuable chemical probes. Chemical probes are small molecules used to study and manipulate biological systems, such as elucidating the function of a specific protein.

Potent and selective inhibitors are ideal chemical probes. For example, a highly selective inhibitor of a specific kinase, developed from the thiophene sulfonamide scaffold, could be used in cell-based assays to determine the physiological and pathological roles of that kinase. nih.gov The development of a 2-(benzoylaminomethyl)thiophene sulfonamide that selectively inhibits JNK allowed researchers to probe its role in neuronal cell death. nih.gov

Furthermore, thiophene-based structures can be incorporated into fluorescent probes. Thiophene-based fluorophores are used in cell staining and can act as optical probes for detecting specific biological structures like amyloid fibers. nih.gov By functionalizing a derivative of N-(2-methylphenyl)thiophene-2-sulfonamide with a fluorophore, it may be possible to create a tool for visualizing the localization of its target protein within a cell.

Preclinical Evaluation Methodologies Excluding Clinical Human Trials

In Vitro Efficacy Assays for Biological Activity

The initial assessment of a compound's therapeutic promise is conducted through in vitro assays, which measure its biological activity in a controlled, non-living system. For thiophene (B33073) sulfonamides, these assays are designed to screen for a range of potential effects, including anticancer and antimicrobial activities.

Detailed Research Findings:

Thiophene-based compounds are recognized as important pharmacophores due to their diverse biological and pharmacological activities. researchgate.net Derivatives of this class have been subjected to various efficacy assays to determine their potential as therapeutic agents.

Anticancer Activity Screening: Fused thiophene derivatives have been evaluated for their antiproliferative effects on human cancer cell lines, such as liver carcinoma (HepG2) and prostate cancer (PC-3) cells. researchgate.net Key assays in this context include cytotoxicity assessments (e.g., MTT assay) to determine the concentration at which the compound inhibits cancer cell growth (IC50). researchgate.netresearchgate.net Mechanistic studies may also involve kinase inhibition assays (e.g., against VEGFR-2 and AKT) and apoptosis induction assays (e.g., measuring caspase-3 activation) to understand how the compound kills cancer cells. researchgate.netresearchgate.net

Antimicrobial Activity Screening: The antibacterial potential of thiophene sulfonamides is often evaluated against clinically relevant bacterial strains. For instance, derivatives like 5-bromo-N-alkylthiophene-2-sulfonamides have been tested against resistant bacteria such as New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae. nih.gov Standard methods include determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible bacterial growth, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in bacterial death. nih.gov

The table below summarizes common in vitro assays used to evaluate the biological activity of thiophene-based compounds.

| Assay Type | Purpose | Example Target(s) | Key Metrics |

| Antiproliferative Assay | To measure the ability of the compound to inhibit cancer cell growth. | HepG2 (Liver Cancer), PC-3 (Prostate Cancer), A375 (Melanoma) | IC50 (Half-maximal inhibitory concentration) |

| Kinase Inhibition Assay | To determine if the compound blocks the activity of specific enzymes involved in cancer signaling. | VEGFR-2, AKT | IC50 |

| Apoptosis Assay | To assess if the compound induces programmed cell death in cancer cells. | Caspase-3/7 activation, Mitochondrial membrane potential | Level of apoptosis induction |

| Antibacterial Susceptibility Test | To evaluate the compound's effectiveness against bacterial strains. | Klebsiella pneumoniae, Staphylococcus aureus, Escherichia coli | MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration) |

Metabolic Stability Profiling (e.g., in Liver Microsomes)

Metabolic stability is a critical parameter assessed during preclinical development, as it determines the rate at which a compound is broken down by metabolic enzymes. springernature.comwuxiapptec.com Poor metabolic stability can lead to rapid clearance from the body, diminishing the compound's therapeutic efficacy. The primary method for evaluating this is through in vitro assays using liver fractions.

Detailed Research Findings:

The liver is the principal site of drug metabolism. wuxiapptec.com Therefore, test systems are typically derived from liver tissue, with liver microsomes and hepatocytes being the most common. springernature.comresearchgate.net These systems contain the key drug-metabolizing enzymes, particularly cytochrome P450s. researchgate.net The assay involves incubating the test compound with the liver preparation and quantifying the amount of the parent compound remaining over a specific time period, usually via high-performance liquid chromatography with mass spectrometry (HPLC-MS). springernature.com

The results are often expressed as the percentage of the compound remaining after a set incubation time or as an in vitro half-life (t½). researchgate.net This data helps in ranking compounds and guiding chemical modifications to improve stability. researchgate.netnih.gov For example, structural modifications to certain sulfonamides have been shown to significantly improve stability in both rat liver microsomes (RLM) and human liver microsomes (HLM). nih.gov

The following table illustrates the type of data generated from a metabolic stability assay, showing hypothetical results for different compounds.

| Compound | Test System | Incubation Time (min) | % Parent Compound Remaining |

| Compound X | Human Liver Microsomes | 30 | < 1% |

| Compound Y (Optimized) | Human Liver Microsomes | 30 | 85% |

| Compound X | Rat Liver Microsomes | 30 | < 5% |

| Compound Y (Optimized) | Rat Liver Microsomes | 30 | 92% |

Other ADME (Absorption, Distribution, Metabolism, Excretion) Considerations (excluding Toxicity)

Beyond metabolic stability, a comprehensive ADME profile is essential to predict a drug's behavior in the body. This includes evaluating its absorption, distribution, and excretion characteristics. Both computational and in vitro methods are employed to assess these properties early in the drug discovery process.

Detailed Research Findings:

Computational (In Silico) Prediction: The drug-like properties of thiophene sulfonamide derivatives are often initially assessed using computational models. nih.gov Lipinski's Rule of Five is a commonly used guideline to evaluate whether a compound has properties that would make it a likely orally active drug in humans. These rules assess molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

Aqueous Solubility: A compound must have adequate solubility to be absorbed from the gastrointestinal tract. Solubility is typically measured in phosphate-buffered saline (PBS) at a physiological pH. nih.gov

Plasma Protein Binding: The extent to which a compound binds to proteins in the blood (like albumin) affects its distribution and availability to reach the target site. Low to moderate protein binding is often desirable. nih.gov

Cell Permeability: Assays such as the Caco-2 permeability assay are used to predict the absorption of orally administered drugs across the gut wall.

The table below outlines key ADME parameters and their significance in preclinical evaluation.

| ADME Parameter | Method of Assessment | Significance | Desirable Characteristic |

| Absorption | Lipinski's Rule of Five (computational), Caco-2 permeability assay (in vitro) | Predicts oral bioavailability. | Compliance with Lipinski's rules; high permeability. |

| Distribution | Plasma protein binding assays, Brain-to-plasma concentration ratio | Determines how the compound is distributed throughout the body and its availability to act on target tissues. | Moderate protein binding; appropriate tissue distribution for the intended target. |

| Metabolism | Liver microsome stability assays (in vitro) | Determines how quickly the compound is broken down. | High stability (slow metabolism) to ensure prolonged action. |

| Excretion | (Determined in later in vivo studies) | Relates to the clearance of the compound from the body. | Efficient clearance of the compound and its metabolites. |

In Vivo Efficacy Assessment in Animal Models (e.g., tumor xenograft models)